molecular formula C14H17N5O2 B13211396 Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

Cat. No.: B13211396
M. Wt: 287.32 g/mol
InChI Key: RSGCCMKUELTWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is a triazole-based carbamate derivative characterized by a pyrrolidine ring substituted at the 3-position of the triazole core. The phenyl carbamate group contributes to stability against hydrolysis compared to aliphatic carbamates, as aromatic systems provide steric and electronic protection .

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

phenyl N-[(3-pyrrolidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate

InChI

InChI=1S/C14H17N5O2/c20-14(21-11-4-2-1-3-5-11)16-9-12-17-13(19-18-12)10-6-7-15-8-10/h1-5,10,15H,6-9H2,(H,16,20)(H,17,18,19)

InChI Key

RSGCCMKUELTWCJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NNC(=N2)CNC(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride

  • Structural Difference : Replaces pyrrolidin-3-yl with piperidin-4-yl, a six-membered saturated ring vs. five-membered pyrrolidine.
  • Impact :
    • Binding Affinity : Piperidine’s larger ring size may alter spatial orientation in target binding pockets.
    • Solubility : Piperidine’s basic nitrogen (pKa ~11) enhances water solubility compared to pyrrolidine (pKa ~10), affecting pharmacokinetics .

Benzyl (3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)methylcarbamate

  • Structural Difference : Pyridinyl substituent replaces pyrrolidinyl.
  • Impact :
    • Aromatic Interactions : Pyridine’s planar structure facilitates π-π stacking with aromatic residues in proteins.
    • Metabolic Stability : Pyridine’s electron-deficient ring may reduce susceptibility to oxidative metabolism compared to pyrrolidine .

[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate

  • Structural Difference : Pyrazole core instead of triazole; chlorophenyl carbamate.
  • Impact: Hydrogen Bonding: Pyrazole’s two adjacent nitrogen atoms offer distinct hydrogen-bonding patterns.

Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate

  • Structural Difference : Ethyl carbamate vs. phenyl carbamate.
  • Impact :
    • Stability : Phenyl carbamates resist enzymatic hydrolysis better than aliphatic counterparts, prolonging half-life .

N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide

  • Structural Difference : Sulfonamide replaces carbamate; pyrazole-pyridine hybrid.
  • Impact: Acidity: Sulfonamide’s higher acidity (pKa ~10) enhances hydrogen-bond donor capacity compared to carbamates (pKa ~13) .

Key Research Findings

  • Triazole Derivatives : Demonstrated broad bioactivity, including kinase inhibition (e.g., VEGFR-2, IC50 = 85 nM for pyridinyl analogs) and antimicrobial effects .
  • Pyrrolidine vs. Piperidine : Piperidine-containing analogs show higher solubility but reduced blood-brain barrier penetration due to increased polarity .
  • Carbamate vs. Sulfonamide : Sulfonamide derivatives exhibit stronger target binding but poorer oral bioavailability due to high crystallinity .

Biological Activity

Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C15_{15}H20_{20}N4_4O2_2
  • Molecular Weight : 288.35 g/mol

The structure includes a phenyl group, a pyrrolidine ring, and a triazole moiety, which are known to contribute to its biological properties.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes related to cancer progression and inflammation. For instance, it may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, which is implicated in tumor metastasis and angiogenesis .
  • Modulation of Cell Signaling Pathways :
    • Research indicates that compounds with similar structures can influence pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in cellular responses to stress and inflammation. This suggests potential anti-inflammatory properties .

Anticancer Activity

Several studies have highlighted the anticancer potential of carbamate derivatives. For example:

  • Cell Line Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50_{50} values for these compounds ranged from 0.153 to 0.828 μM, indicating strong activity against these cell lines .

Anti-inflammatory Effects

The compound's ability to inhibit MMPs suggests it could have applications in treating inflammatory diseases. The slow-binding inhibition mechanism allows for prolonged effects at lower concentrations, which is beneficial for minimizing side effects while maintaining therapeutic efficacy .

Synthesis and Evaluation

A study synthesized various derivatives of phenyl carbamates and evaluated their biological activities:

CompoundTargetIC50_{50} Value (μM)Remarks
Compound 5bMMP-20.153Selective inhibitor
Compound 6bMMPs0.828Crosses blood-brain barrier

These compounds were assessed using the MTT assay to determine their cytotoxic effects on cancer cells .

Pharmacokinetics

Research has indicated that certain derivatives can effectively cross the blood-brain barrier, making them suitable candidates for treating central nervous system disorders. This property enhances their therapeutic profile for conditions like brain metastasis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling the pyrrolidin-3-yl-triazole core with a phenyl carbamate group. Key steps include:

  • Step 1 : Preparation of the 1H-1,2,4-triazol-5-ylmethyl intermediate via nucleophilic substitution or amidation.
  • Step 2 : Carbamate formation using phenyl chloroformate under anhydrous conditions with a base (e.g., triethylamine or pyridine) in solvents like THF or 1,4-dioxane .
  • Optimization : Reaction temperature (e.g., 0–90°C) and stoichiometric ratios of reagents should be systematically varied. Monitoring via TLC or HPLC ensures purity.

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen placement via riding models. Validate using R-factor convergence and residual electron density maps .
  • Visualization : ORTEP-3 or Mercury for thermal ellipsoid diagrams .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodology :

  • NMR : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent connectivity.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) for purity assessment (>95% by peak area).

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Target Selection : Identify proteins with known triazole/pyrrolidine binding sites (e.g., kinases or antimicrobial targets).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (compound) and receptor (protein PDB) files, ensuring protonation states are optimized.
  • Validation : Compare docking scores (e.g., ΔG ≈ -7.5 kcal/mol) with experimental binding constants (e.g., Kd = 2.1 × 10^5 M⁻¹) from SPR or ITC. Address discrepancies by adjusting force fields or solvation models .

Q. What strategies resolve contradictions in crystallographic data during refinement (e.g., disorder or twinning)?

  • Methodology :

  • Disorder Handling : Split occupancy modeling in SHELXL for overlapping atoms. Apply restraints (e.g., SIMU/DELU) to stabilize refinement.
  • Twinning : Use the TWIN/BASF commands in SHELXL. Verify with Hooft/y parameters and check for pseudo-merohedral twinning .
  • Validation Tools : PLATON/ADDSYM to detect missed symmetry and check Rint values for data merging .

Q. How can antimicrobial activity assays be structured to assess this compound’s efficacy against resistant strains?

  • Methodology :

  • MIC/MBC Testing : Broth microdilution (CLSI guidelines) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. Compare with control antibiotics.
  • Synergy Studies : Check for enhanced activity with β-lactams or fluoroquinolones using checkerboard assays.
  • Mechanistic Insights : Perform time-kill curves and membrane permeability assays (e.g., SYTOX Green uptake) .

Q. What computational approaches predict metabolic stability and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate solubility (LogP), cytochrome P450 interactions, and hepatotoxicity.
  • Metabolic Pathways : Identify likely sites of oxidation (e.g., pyrrolidine ring) via density functional theory (DFT) calculations.
  • In Vitro Validation : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification of metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.